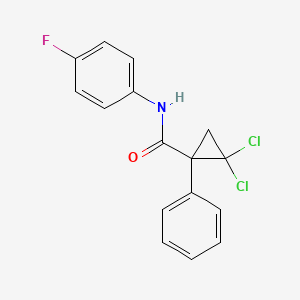![molecular formula C18H14FNO B15022295 2-[(E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B15022295.png)
2-[(E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-8-methoxyquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of a fluorophenyl group and a methoxy group in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 8-methoxyquinoline.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-fluorobenzaldehyde and 8-methoxyquinoline. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline.
Industrial Production Methods
In an industrial setting, the production of 2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine atom or the methoxy group is replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Research: The compound is used in biological studies to investigate its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(4-chlorophenyl)ethenyl]-8-methoxyquinoline
- 2-[(1E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline
- 2-[(1E)-2-(4-methylphenyl)ethenyl]-8-methoxyquinoline
Uniqueness
2-[(1E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine imparts distinct electronic and steric properties to the compound, influencing its reactivity and biological activity. Compared to its analogs with different substituents (chlorine, bromine, methyl), the fluorinated compound may exhibit enhanced stability, selectivity, and potency in various applications.
Properties
Molecular Formula |
C18H14FNO |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline |
InChI |
InChI=1S/C18H14FNO/c1-21-17-4-2-3-14-8-12-16(20-18(14)17)11-7-13-5-9-15(19)10-6-13/h2-12H,1H3/b11-7+ |
InChI Key |
WAYNZASESUHRRR-YRNVUSSQSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15022212.png)
![7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B15022219.png)
![N-(4-ethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022225.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B15022226.png)

![N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B15022237.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-iodo-4-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15022239.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15022241.png)
![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022268.png)

![2,4-dichloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B15022285.png)
![4-(decanoylamino)-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B15022287.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022303.png)
![2-({(2E)-3-[5-(4-chlorophenyl)-2-furyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15022308.png)
